Xylamidine
Overview
Description
Xylamidine is a chemical compound known for its role as a serotonin inhibitor. It is classified as an amidine and is primarily used as an antagonist at the 5HT2A receptor, and to a lesser extent at the 5HT1A receptor . This compound is unique in that it does not cross the blood-brain barrier, making it particularly useful for blocking peripheral serotonergic responses without affecting central nervous system functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylamidine is synthesized through a multi-step process:
Alkylation of 3-methoxyphenol: The initial step involves the alkylation of 3-methoxyphenol (m-methoxyphenol) with α-chloropropionitrile, potassium iodide, and potassium carbonate in methyl ethyl ketone (MEK) to produce an intermediate compound.
Reduction: This intermediate is then reduced using lithium aluminium hydride to yield a primary amine.
Final Synthesis: The primary amine is treated with m-tolyacetonitrile in the presence of anhydrous hydrochloric acid to complete the synthesis of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes described above can be scaled up for industrial applications, ensuring the availability of the compound for research and pharmaceutical purposes.
Chemical Reactions Analysis
Types of Reactions: Xylamidine primarily undergoes substitution reactions due to the presence of its functional groups. The amidine group in this compound can participate in various chemical reactions, including:
Nucleophilic Substitution: The nitrogen atoms in the amidine group can act as nucleophiles, participating in substitution reactions with electrophiles.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl halides, with reactions typically conducted in polar solvents.
Reduction: Reducing agents such as lithium aluminium hydride are used under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amidines, while reduction can produce primary amines.
Scientific Research Applications
Xylamidine has a wide range of applications in scientific research:
Mechanism of Action
Xylamidine exerts its effects by acting as an antagonist at the 5HT2A and 5HT1A receptors . By blocking these receptors, this compound inhibits the action of serotonin in peripheral tissues. This mechanism is particularly useful for studying peripheral serotonergic responses, such as cardiovascular and gastrointestinal effects, without affecting central nervous system functions .
Comparison with Similar Compounds
Benzamidine: Another amidine compound used as a protease inhibitor.
Pentamidine: An amidine used as an antimicrobial agent.
Diminazene: An amidine used in veterinary medicine for treating protozoal infections.
Comparison: Xylamidine is unique among these compounds due to its selective action on peripheral serotonin receptors and its inability to cross the blood-brain barrier . This makes it particularly valuable for research focused on peripheral serotonergic responses without central nervous system interference.
Properties
IUPAC Name |
N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYTUFKIORWTNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6443-40-9 (tosylate), 13717-05-0 (tosylate hemihydrate salt/solvate) | |
Record name | Xylamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90863843 | |
Record name | Xylamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-50-1 | |
Record name | Xylamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6443-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XYLAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0PC84NZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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